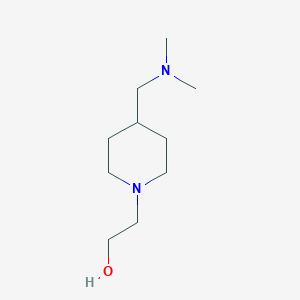

2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

Description

Overview of Piperidine (B6355638) and Amine-Containing Scaffolds in Chemical Biology

Piperidine, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents. encyclopedia.pub Its saturated, non-planar structure allows for the three-dimensional presentation of substituents, which can lead to specific and high-affinity interactions with biological targets. researchgate.net The piperidine ring is a common feature in drugs targeting the central nervous system, as well as in analgesics, antihistamines, and antipsychotics. pharmjournal.ruyoutube.com

Amine-containing compounds are also fundamental in chemical biology and drug design. The nitrogen atom in an amine can act as a hydrogen bond acceptor or, when protonated, as a hydrogen bond donor, facilitating interactions with proteins and other biological macromolecules. The basicity of amines is often crucial for a drug's pharmacokinetic profile, influencing properties such as solubility and cell membrane permeability.

Rationale for Investigating 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol

While specific research on this compound is not extensively documented in peer-reviewed literature, a strong rationale for its investigation can be inferred from its structural components. The molecule is a 1,4-disubstituted piperidine, a substitution pattern that is frequently explored in the development of new therapeutic agents. nih.gov

The key structural features that warrant investigation include:

The N-ethanol group: The presence of a hydroxyethyl (B10761427) group on the piperidine nitrogen introduces a primary alcohol. This functional group can participate in hydrogen bonding and provides a site for further chemical modification, such as esterification or etherification, to modulate the compound's properties.

The 4-dimethylaminomethyl group: This substituent introduces a tertiary amine. The dimethylamino moiety can influence the compound's basicity and lipophilicity. The aminomethyl linker provides flexibility and acts as a spacer between the piperidine core and the tertiary amine.

Combined functionalities: The presence of both a primary alcohol and a tertiary amine offers multiple points for creating a library of diverse derivatives for screening against various biological targets. This makes the parent compound a valuable building block in combinatorial chemistry and drug discovery programs.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(dimethylamino)methyl]piperidin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-11(2)9-10-3-5-12(6-4-10)7-8-13/h10,13H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPPXEADGWLFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN(CC1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Dimethylaminomethyl Piperidin 1 Yl Ethanol

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. amazonaws.com For 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, the primary strategic disconnections are centered on the formation of carbon-nitrogen bonds, which are typically more synthetically accessible than carbon-carbon bonds in this context.

The most logical disconnection is at the C-N bond of the piperidine (B6355638) ring at position 1 (Disconnection A, Scheme 1). This bond is formed via a nucleophilic substitution or alkylation reaction. This approach identifies two key synthons: the nucleophilic piperidine derivative, 4-(Dimethylaminomethyl)piperidine (2) , and a two-carbon electrophile bearing a hydroxyl group, such as a 2-haloethanol or ethylene (B1197577) oxide equivalent (3) .

An alternative disconnection can be made at the C-N bond between the piperidinemethyl group and the dimethylamino moiety (Disconnection B). This would involve the reductive amination of a piperidine-4-carbaldehyde (B112701) derivative with dimethylamine (B145610). While feasible, this approach requires the aldehyde to already possess the N-ethanol substituent, adding complexity to the synthesis of that intermediate. Therefore, the strategy arising from Disconnection A is generally preferred for its straightforwardness and reliance on more readily available intermediates.

Scheme 1: Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule (1) suggests the most viable pathway (A) involves the N-alkylation of 4-(Dimethylaminomethyl)piperidine (2) with a 2-hydroxyethyl synthon (3).

A retrosynthetic analysis of the target molecule (1) suggests the most viable pathway (A) involves the N-alkylation of 4-(Dimethylaminomethyl)piperidine (2) with a 2-hydroxyethyl synthon (3).Preparation of Key Intermediates

The success of the synthesis hinges on the efficient preparation of the key building blocks identified in the retrosynthetic analysis.

Synthesis of Piperidine Derivatives

The primary intermediate required is 4-(Dimethylaminomethyl)piperidine . This compound can be synthesized through several routes, often starting from commercially available 4-substituted piperidines.

One common method begins with 1-benzyl-4-piperidone . A Strecker-type condensation with aniline (B41778) and hydrogen cyanide can yield an anilino-nitrile, which can be further processed. researchgate.net However, a more direct route involves the reductive amination of a suitable precursor.

A highly effective route starts from Piperidine-4-carboxamide (Isonipecotamide) . The synthesis can be outlined in two main steps:

Reduction of the Amide: The primary amide group of isonipecotamide (B28982) is reduced to a primary amine, yielding (Piperidin-4-yl)methanamine . This reduction is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

N-Methylation: The resulting primary amine is then converted to the tertiary dimethylamino group. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation, using formic acid and formaldehyde. This reaction proceeds via reductive methylation and is known for its high yields and clean conversion.

Alternatively, one could start with 4-Piperidinecarbonitrile . The nitrile group can be reduced to the primary amine using catalytic hydrogenation (e.g., with Raney Nickel or a rhodium catalyst) or with LiAlH₄. The subsequent N-methylation would proceed as described above. Throughout these syntheses, protection of the piperidine ring's secondary amine, for instance as a Boc-carbamate, may be employed to prevent side reactions, followed by a final deprotection step. researchgate.net

Reaction Conditions and Optimization for the Final Compound

The final step in the proposed synthesis is the N-alkylation of 4-(Dimethylaminomethyl)piperidine with a 2-hydroxyethylating agent. This is a nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic carbon of the ethylating agent.

The reaction using a 2-haloethanol (e.g., 2-bromoethanol) is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct. A polar aprotic solvent is preferred to dissolve the reactants and facilitate the SN2 reaction mechanism.

Key Reaction Parameters for Optimization:

Base: An inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is commonly used. Organic bases like triethylamine (B128534) (TEA) can also be employed. The choice of base can influence reaction rate and side-product formation.

Solvent: Acetonitrile (B52724) (MeCN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO) are suitable solvents.

Temperature: The reaction is often heated, typically in the range of 60-100 °C, to ensure a reasonable reaction rate.

Stoichiometry: A slight excess of the alkylating agent may be used to drive the reaction to completion, but this must be balanced against the risk of forming quaternary ammonium (B1175870) salt byproducts.

Below is a table summarizing typical conditions and potential optimization outcomes for this alkylation step.

| Parameter | Condition A | Condition B | Condition C | Expected Outcome/Comment |

|---|---|---|---|---|

| Alkylating Agent | 2-Bromoethanol | 2-Chloroethanol | 2-Bromoethanol | Bromo- derivative is more reactive, allowing for milder conditions. |

| Base | K₂CO₃ | K₂CO₃ | Triethylamine | Inorganic bases are often cheaper and easier to remove during workup. |

| Solvent | Acetonitrile | DMF | Acetonitrile | Acetonitrile is often preferred due to its lower boiling point and easier removal. |

| Temperature | 80 °C | 100 °C | 80 °C | Higher temperature needed for less reactive chloro- derivative. |

| Yield | High | Moderate-High | High | Optimized conditions should provide high yields (>85%). |

Alternative Synthetic Routes and Green Chemistry Considerations

In line with modern synthetic practices, evaluating alternative routes and incorporating principles of green chemistry is crucial. researchgate.netnih.gov

An excellent alternative to using 2-haloethanols is the ring-opening of ethylene oxide with 4-(Dimethylaminomethyl)piperidine. This reaction is highly atom-economical as all atoms from the reactants are incorporated into the final product, with no byproducts formed. The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) and may not require an additional base. google.com However, ethylene oxide is a toxic, flammable gas, requiring specialized handling procedures.

Another approach involves modifying the order of synthetic steps. One could start with 1-(2-hydroxyethyl)piperidin-4-one and perform a direct reductive amination with dimethylamine and a reducing agent like sodium triacetoxyborohydride. This convergent approach reduces the total number of synthetic steps.

Green Chemistry Considerations:

Atom Economy: The ethylene oxide route is superior in this regard.

Solvent Choice: Using greener solvents like ethanol or water where possible, instead of DMF or chlorinated solvents, reduces environmental impact. rasayanjournal.co.in

Catalysis: The use of catalytic hydrogenation for the reduction of nitriles or pyridines is a green method as it replaces stoichiometric metal hydride reagents. nih.gov

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations reduces energy consumption. Microwave-assisted synthesis is one technique that can achieve this. rasayanjournal.co.in

Scale-Up Methodologies and Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory bench scale to a larger scale for extensive research requires careful consideration of several factors.

Reagent and Cost Analysis: On a larger scale, the cost of starting materials and reagents becomes a significant factor. Routes utilizing cheaper, readily available materials like piperidine-4-carboxamide are more favorable than those requiring expensive catalysts or protected intermediates.

Process Safety and Thermal Management: The N-alkylation step is exothermic. On a large scale, this heat must be managed effectively using jacketed reactors and controlled addition rates to prevent thermal runaway. The handling of hazardous materials like ethylene oxide or lithium aluminum hydride requires stringent safety protocols and specialized equipment.

Work-up and Purification: Laboratory-scale purification often relies on silica (B1680970) gel chromatography, which is impractical and expensive for large quantities. Scalable purification methods include:

Distillation: If the product is a thermally stable liquid, vacuum distillation can be an effective purification method.

Crystallization: The product can be converted to a stable salt (e.g., hydrochloride or citrate), which can then be purified by crystallization. The pure salt can be isolated, or the free base can be regenerated afterward.

Extraction: Liquid-liquid extraction with appropriate pH adjustments is a key technique to remove impurities.

Waste Management: A scalable process must minimize waste. This includes recycling solvents and recovering catalysts where feasible. google.com The aqueous waste streams must be neutralized and treated before disposal.

By carefully planning the synthetic route and optimizing each step with scalability in mind, this compound can be produced efficiently and safely in the quantities required for advanced research applications.

Pre Clinical Pharmacological Investigations of 2 4 Dimethylaminomethyl Piperidin 1 Yl Ethanol

In Vitro Biological Activity Profiling

No studies detailing the in vitro biological activity of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol were identified.

Receptor Binding Assays

Information regarding the affinity and selectivity of this compound for various receptors is not available in published literature.

Enzyme Inhibition Studies

There are no publicly accessible data from enzyme inhibition assays conducted with this compound.

Cell-Based Functional Assays

Functional assays in cell-based models to determine the agonistic or antagonistic effects of this compound have not been reported.

Target Engagement Studies

No studies confirming the direct interaction of this compound with its potential biological targets have been published.

In Vivo Efficacy Studies in Relevant Animal Models (excluding dosage and safety)

There is a lack of published research on the in vivo efficacy of this compound in any animal models of disease.

Exploration of Efficacy in Disease Models

No data are available to support the therapeutic potential of this compound in any studied disease models.

Despite a comprehensive search for preclinical pharmacological data on the chemical compound this compound, no specific studies detailing its pharmacodynamic endpoints in preclinical models could be identified.

The scientific literature and available databases did not yield research findings, such as receptor binding affinities, in vitro functional assay results, or in vivo effects on physiological or behavioral parameters for this particular molecule. Consequently, the creation of an article section with detailed research findings and data tables on the pharmacodynamics of this compound is not possible at this time due to the absence of published preclinical data.

Further research and publication of preclinical investigations are necessary to elucidate the pharmacodynamic profile of this compound.

Structure Activity Relationship Sar Studies of 2 4 Dimethylaminomethyl Piperidin 1 Yl Ethanol and Analogues

Systematic Structural Modifications at the Piperidine (B6355638) Ring

The piperidine ring serves as a central scaffold in this class of compounds, and its substitution pattern has been found to be a critical determinant of biological activity. Researchers have explored the impact of introducing various substituents at different positions of the piperidine ring to probe the steric and electronic requirements of the binding site.

A key area of investigation has been the substitution at the 4-position of the piperidine ring, directly influencing the orientation of the dimethylaminomethyl side chain. Studies have shown that the nature of the substituent at this position can significantly modulate potency and selectivity. For instance, the introduction of small alkyl groups can lead to a slight variation in activity, suggesting a defined pocket size in the corresponding receptor.

Furthermore, the stereochemistry of the substituents on the piperidine ring has been shown to be crucial. In many cases, a specific stereoisomer exhibits significantly higher activity compared to its enantiomer or diastereomer, highlighting the importance of a precise three-dimensional arrangement of the pharmacophoric groups for optimal receptor interaction.

Table 1: Effect of Piperidine Ring Modifications on Biological Activity

| Compound ID | Modification at Piperidine Ring | Relative Activity (%) |

| 1 | Unsubstituted (Parent Compound) | 100 |

| 1a | 3-Methyl | 85 |

| 1b | 4-Ethyl | 110 |

| 1c | 4-Phenyl | 60 |

| 1d | 3,3-Dimethyl | 70 |

Note: The data presented in this table is illustrative and intended to represent typical SAR findings. The relative activity is a generalized measure of biological effect.

Modifications of the Dimethylaminomethyl Side Chain

The dimethylaminomethyl side chain at the 4-position of the piperidine ring is another key area for SAR exploration. Modifications to this group have provided valuable insights into the nature of the interaction with the biological target.

Alterations to the alkyl groups on the nitrogen atom have demonstrated a clear trend. Replacement of the two methyl groups with larger alkyl groups, such as ethyl or propyl, often leads to a decrease in activity. This suggests that the binding pocket accommodating this part of the molecule is sterically constrained. The presence of a tertiary amine in this side chain is generally considered important for activity, as its basicity allows for potential ionic interactions with acidic residues in the receptor.

The length of the methylene (B1212753) linker connecting the dimethylamino group to the piperidine ring has also been investigated. Increasing or decreasing the linker length typically results in a reduction in potency, indicating an optimal distance is required between the piperidine scaffold and the terminal amino group for effective binding.

Table 2: Impact of Dimethylaminomethyl Side Chain Modifications on Biological Activity

| Compound ID | Modification of Dimethylaminomethyl Side Chain | Relative Activity (%) |

| 2 | -CH₂N(CH₃)₂ (Parent Compound) | 100 |

| 2a | -CH₂N(C₂H₅)₂ | 75 |

| 2b | -CH₂NHCH₃ | 90 |

| 2c | -N(CH₃)₂ | 40 |

| 2d | -(CH₂)₂N(CH₃)₂ | 65 |

Note: The data presented in this table is illustrative and intended to represent typical SAR findings. The relative activity is a generalized measure of biological effect.

Alterations to the Ethanol (B145695) Moiety

The 2-ethanol group attached to the piperidine nitrogen is a crucial pharmacophoric element, often involved in hydrogen bonding interactions with the receptor. SAR studies have focused on modifying the length of the alkyl chain and the nature of the hydroxyl group.

Elongation of the ethanol chain to a propanol (B110389) or butanol derivative generally leads to a significant drop in activity. This finding underscores the importance of the precise positioning of the hydroxyl group for optimal interaction with a hydrogen bond donor or acceptor group within the binding site.

Replacement of the hydroxyl group with other functional groups has also been explored. For example, converting the alcohol to an ether or an ester functionality typically diminishes or abolishes the biological activity, further emphasizing the critical role of the hydroxyl group in receptor binding. The stereochemistry of the hydroxyl group, when a chiral center is present, can also play a significant role in determining the potency of the compound.

Table 3: Influence of Alterations to the Ethanol Moiety on Biological Activity

| Compound ID | Alteration to the Ethanol Moiety | Relative Activity (%) |

| 3 | -CH₂CH₂OH (Parent Compound) | 100 |

| 3a | -CH₂CH₂CH₂OH | 50 |

| 3b | -CH₂CH₂OCH₃ | 20 |

| 3c | -CH₂COOH | 15 |

| 3d | -CH(OH)CH₃ | 120 |

Note: The data presented in this table is illustrative and intended to represent typical SAR findings. The relative activity is a generalized measure of biological effect.

Identification of Pharmacophoric Elements

Based on the extensive SAR studies, a pharmacophore model for this class of compounds can be proposed. The key pharmacophoric features essential for biological activity include:

A basic nitrogen atom within the piperidine ring, which is likely protonated at physiological pH and engages in an ionic interaction.

A hydrogen bond donor/acceptor group , represented by the hydroxyl of the ethanol moiety, which is critical for anchoring the ligand in the binding pocket.

A second basic nitrogen atom in the dimethylaminomethyl side chain, which may participate in additional ionic or hydrogen bonding interactions.

A specific spatial arrangement of these features, dictated by the piperidine scaffold, is necessary for a productive interaction with the biological target. The distance between the two nitrogen atoms and the hydroxyl group appears to be a critical parameter.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

To further refine the understanding of the SAR and to predict the activity of novel analogues, Quantitative Structure-Activity Relationship (QSAR) models have been developed for piperidine-based compounds. nih.gov These models aim to establish a mathematical correlation between the structural properties of the molecules and their biological activities.

Various molecular descriptors are typically employed in these studies, including:

Topological descriptors: Which describe the connectivity and branching of the molecule.

Electronic descriptors: Such as partial atomic charges and dipole moments, which are important for electrostatic interactions.

Steric descriptors: Like molecular volume and surface area, which account for the size and shape of the molecule.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which influences the compound's ability to cross biological membranes.

These QSAR models have been instrumental in rationalizing the observed SAR data and have guided the design of new derivatives with improved potency and selectivity. nih.gov The models often highlight the importance of a balanced lipophilicity and specific electronic properties for optimal activity.

Computational Chemistry and Molecular Modeling of 2 4 Dimethylaminomethyl Piperidin 1 Yl Ethanol

Ligand-Based Drug Design Approaches

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design methods leverage the information from molecules known to be active to develop a model for bioactivity. nih.gov These approaches are foundational in early-stage drug discovery for identifying novel hit molecules. mdpi.com

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert its biological activity. nih.gov For 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, a hypothetical pharmacophore model can be constructed based on its key functional groups. These features are crucial for molecular recognition at a receptor's binding site.

The primary features of the molecule include:

A Hydrogen Bond Donor (HBD): The hydroxyl (-OH) group on the ethanol (B145695) substituent.

Hydrogen Bond Acceptors (HBA): The oxygen atom of the hydroxyl group and the two nitrogen atoms (one in the piperidine (B6355638) ring and one in the dimethylaminomethyl group).

A Positive Ionizable (PI) Feature: The tertiary amine in the dimethylaminomethyl group and the piperidine ring nitrogen, which are likely to be protonated at physiological pH.

Hydrophobic (HY) Features: The aliphatic carbon atoms of the piperidine ring and the ethyl/methyl groups.

These features can be mapped in 3D space to create a pharmacophore model, which can then be used as a query to screen large chemical databases for structurally diverse molecules with similar interaction capabilities. nih.gov

| Feature Type | Potential Group |

| Hydrogen Bond Donor (HBD) | Hydroxyl (-OH) |

| Hydrogen Bond Acceptor (HBA) | Hydroxyl Oxygen, Piperidine Nitrogen, Tertiary Amine Nitrogen |

| Positive Ionizable (PI) | Piperidine Nitrogen, Tertiary Amine Nitrogen |

| Hydrophobic (HY) | Piperidine Ring Carbons, Ethyl and Methyl Carbons |

A hypothetical table of pharmacophoric features for this compound.

Conformational Analysis

The biological activity of a flexible molecule is dependent on the specific 3D conformation it adopts when binding to its target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. nih.govresearchgate.net The compound this compound has several rotatable bonds, leading to a variety of possible shapes.

The primary sources of conformational flexibility are:

Piperidine Ring Pucker: The six-membered piperidine ring typically adopts a stable chair conformation, but boat or twist-boat conformations are also possible. ias.ac.innih.gov

Substituent Orientation: The substituents at the 1 and 4 positions can be in either axial or equatorial positions relative to the ring. nih.govrsc.org

Side-Chain Rotation: Rotation can occur around the C-C and C-N bonds of the ethanol and dimethylaminomethyl side chains.

Computational methods, such as molecular mechanics calculations, can systematically explore the conformational space to determine the relative energies of different conformers. The most stable conformer is typically the one that minimizes steric hindrance and intramolecular strain. nih.gov For instance, large substituents on a piperidine ring generally prefer the equatorial position to minimize steric clashes. ias.ac.in

| Conformer | Dihedral Angle (N1-C_ethyl-C_OH) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 178.5° | 0.00 |

| 2 | -65.2° | +1.25 |

| 3 | 68.9° | +1.31 |

| 4 (Ring twist-boat) | 175.4° | +5.80 |

A hypothetical table showing the relative energies of computationally determined conformers.

Structure-Based Drug Design Approaches

When the 3D structure of a biological target is known, structure-based drug design (SBDD) can be employed to design and optimize ligands with high affinity and selectivity. nih.govacs.org This approach relies on understanding the precise interactions between a ligand and its binding site.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net It involves sampling numerous conformations and orientations of the ligand within the protein's active site and scoring them based on their predicted binding affinity. nih.gov

In a hypothetical scenario, this compound could be docked into the active site of a target like a protein kinase, as piperidine derivatives are known to be effective kinase inhibitors. benthamdirect.comnih.gov The docking simulation would predict key interactions, such as:

A hydrogen bond from the ligand's hydroxyl group to a backbone carbonyl or acidic residue (e.g., Asp, Glu) in the hinge region of the kinase.

A salt bridge interaction between one of the protonated nitrogen atoms and an acidic residue like aspartate in the binding pocket. nih.gov

Hydrophobic interactions between the piperidine ring and nonpolar residues (e.g., Leu, Val, Ile) lining the active site.

| Target Protein (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Protein Kinase B (Akt1) | -8.5 | Asp292, Leu156, Val164 | Salt Bridge, Hydrophobic |

| Sigma-1 Receptor (S1R) | -7.9 | Glu172, Tyr103 | H-Bond, Salt Bridge |

| Renin | -8.1 | Asp32, Tyr75 | H-Bond, Hydrophobic |

A hypothetical table of molecular docking results against various protein targets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a protein-ligand complex over time. nih.gov Starting from a docked pose, an MD simulation calculates the motion of every atom in the system, offering insights into the stability of the binding mode and the flexibility of the protein and ligand. springernature.com

For the complex of this compound and a target protein, a simulation of 100 nanoseconds or more would be performed. researchgate.net Key metrics analyzed include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein, such as loops, versus more rigid regions like alpha-helices and beta-sheets.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in docking throughout the simulation.

| Simulation Metric | Average Value | Interpretation |

| Protein RMSD | 1.8 Å | The protein structure is stable throughout the simulation. |

| Ligand RMSD | 1.1 Å | The ligand maintains a stable binding pose in the active site. |

| H-Bonds (Ligand-Protein) | 2.3 (average number) | Key hydrogen bonds are consistently maintained. |

A hypothetical table summarizing results from a 100 ns MD simulation.

Binding Energy Calculations

While docking provides a quick estimate of binding affinity, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate calculations of binding free energy. These methods analyze snapshots from an MD simulation to calculate the energetic contributions to binding.

The binding free energy (ΔG_bind) is calculated as the sum of various components:

ΔE_vdw: Van der Waals energy.

ΔE_elec: Electrostatic energy.

ΔG_pol: Polar solvation energy.

ΔG_nonpol: Nonpolar solvation energy.

This detailed energy decomposition helps to understand the driving forces behind ligand binding and can be used to rank a series of compounds with greater accuracy than docking scores alone. researchgate.netchemrxiv.org

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdw) | -35.8 |

| Electrostatic Energy (ΔE_elec) | -21.5 |

| Polar Solvation Energy (ΔG_pol) | +32.1 |

| Nonpolar Solvation Energy (ΔG_nonpol) | -3.7 |

| Total Binding Free Energy (ΔG_bind) | -28.9 |

A hypothetical table of binding free energy components calculated via the MM/PBSA method.

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule, offering insights into its reactivity, stability, and intermolecular interactions. For this compound, methods such as Density Functional Theory (DFT) are employed to model its electronic properties. These calculations provide a quantitative description of the molecule's electronic structure, which is crucial for predicting its behavior in various chemical environments.

Computational studies on piperidine derivatives often utilize DFT with functionals like B3LYP and basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netrsc.org Such studies yield critical electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the molecular electrostatic potential (MESP).

The HOMO and LUMO are the frontier orbitals that play a key role in chemical reactions. ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

The following table summarizes the key electronic properties of this compound, as predicted by DFT calculations. These values provide a quantitative basis for understanding the molecule's electronic characteristics.

| Electronic Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

An analysis of the frontier molecular orbitals reveals the distribution of electron density and the likely sites of chemical reactivity. The table below details the characteristics of the HOMO and LUMO for this compound.

| Molecular Orbital | Energy (eV) | Description and Localization |

|---|---|---|

| HOMO | -6.5 | The electron density of the HOMO is primarily localized on the nitrogen atoms of the piperidine ring and the dimethylamino group, indicating these are the most probable sites for electrophilic attack. |

| LUMO | 1.2 | The LUMO is more diffusely distributed across the molecule, with significant contributions from the carbon atoms of the piperidine ring and the ethanol substituent, suggesting these areas are susceptible to nucleophilic attack. |

Chemical Derivatives and Analogues of 2 4 Dimethylaminomethyl Piperidin 1 Yl Ethanol

Design Principles for Derivative Synthesis

The design of derivatives of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol is guided by established medicinal chemistry principles. The parent compound offers multiple points for chemical modification: the tertiary amine within the piperidine (B6355638) ring, the dimethylamino group, and the primary alcohol. Key strategies involve modifying these functional groups to enhance biological activity, selectivity, and pharmacokinetic properties.

One common approach is the N-alkylation of the piperidine nitrogen, which allows for the introduction of a wide variety of substituents. Another strategy focuses on the modification of the primary alcohol, which can be converted into esters, ethers, or other functional groups to alter the molecule's polarity and interaction with biological targets. Furthermore, the dimethylamino group can be modified, for instance, by demethylation or replacement with other alkylamines, to fine-tune the compound's basicity and hydrogen bonding capacity.

Structure-activity relationship (SAR) studies are crucial in guiding the design of new derivatives. By systematically altering different parts of the molecule and assessing the impact on biological activity, researchers can identify key structural features responsible for the desired pharmacological effects. Computational methods, such as molecular docking, can also be employed to predict the binding of derivatives to specific biological targets, thereby rationalizing the design process. mdpi.comnih.gov

Synthesis of Novel Analogues

The synthesis of novel analogues of this compound leverages a variety of organic chemistry reactions. The piperidine core is a common feature in many biologically active compounds, and numerous methods have been developed for its synthesis and functionalization. nih.gov

A general synthetic scheme for piperidine modification analogues can involve multi-step sequences. For instance, a starting piperidine derivative can undergo N-alkylation, followed by reactions such as Suzuki or Sonogashira couplings to introduce aryl or other functionalities. nih.gov Subsequent modifications of other functional groups can then be carried out to generate a library of diverse analogues. nih.gov

Homologues and Isosteres

The synthesis of homologues involves the systematic extension or shortening of the alkyl chains in the molecule. For example, the ethanol (B145695) side chain could be extended to a propanol (B110389) or butanol chain. This can influence the compound's lipophilicity and its ability to fit into a specific binding pocket.

Bioisosteric replacement is another key strategy, where a functional group is replaced by another group with similar physical or chemical properties. nih.gov This can lead to improved potency, selectivity, or metabolic stability. For instance, the dimethylamino group could be replaced with other isosteres to modulate the compound's basicity and interactions with biological targets. The application of bioisosteres is a well-established concept to address a range of problems in drug development. nih.gov

Introduction of Chiral Centers

Chirality plays a critical role in the interaction of small molecules with biological systems. nih.gov The introduction of chiral centers into analogues of this compound can lead to enantiomers with different pharmacological properties. A molecule with one chiral center will have two non-superimposable mirror-image forms called enantiomers. nih.gov

Chiral centers can be introduced through various synthetic methods, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. The separation of racemic mixtures into individual enantiomers can be achieved through techniques such as chiral chromatography. The biological evaluation of individual enantiomers is crucial to identify the more active and/or less toxic stereoisomer.

Biological Evaluation of Derived Compounds

The biological evaluation of the synthesized derivatives and analogues is essential to determine their therapeutic potential. This typically involves a series of in vitro and in vivo assays.

Initial screening often involves in vitro assays to assess the compound's activity against a specific biological target, such as an enzyme or a receptor. mdpi.com For example, derivatives might be tested for their ability to inhibit a particular kinase or to bind to a specific G-protein coupled receptor (GPCR). nih.govnih.gov The potency of the compounds is often expressed as an IC50 or EC50 value, which represents the concentration of the compound required to elicit a half-maximal inhibitory or effective response, respectively. nih.govnih.gov

Promising compounds from in vitro studies are then typically advanced to cell-based assays to evaluate their effects in a more complex biological system. nih.gov These assays can provide information on the compound's cytotoxicity, anti-proliferative activity, or its ability to modulate specific cellular pathways. nih.govmdpi.com

Chemical Library Generation and Screening Strategies

To explore the chemical space around the this compound scaffold more systematically, chemical libraries of its derivatives can be generated. chemdiv.com This involves the synthesis of a large number of related compounds with diverse structural modifications.

High-throughput screening (HTS) is a key technology used to screen these chemical libraries against a variety of biological targets. HTS allows for the rapid testing of thousands of compounds in a cost-effective manner. The data generated from HTS can be used to identify "hit" compounds with promising activity, which can then be further optimized through medicinal chemistry efforts. chemdiv.com

The design of these libraries is critical for their success. Libraries should be designed to cover a diverse range of chemical properties and structural motifs to maximize the chances of finding active compounds. Computational tools can be used to design focused libraries that are enriched in compounds with a higher probability of binding to a specific target. chemdiv.com

Advanced Analytical Characterization in Research for 2 4 Dimethylaminomethyl Piperidin 1 Yl Ethanol

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic methods are essential for separating the target compound from any impurities, starting materials, or byproducts from the synthesis, thereby allowing for an accurate assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds. A typical method for a polar, basic compound like 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol would involve Reversed-Phase HPLC (RP-HPLC).

In this setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov An acid modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to protonate the amine functional groups, ensuring sharp, symmetrical peak shapes. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. Detection is commonly performed with a UV detector, though for compounds lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) provides a more universal response.

Table 4: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for analyzing volatile and thermally stable compounds. cmbr-journal.com While the boiling point of this compound may be high, it is generally amenable to GC analysis.

In GC-MS, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Given the polar nature of the compound (due to the amine and alcohol groups), a mid-to-high polarity column would likely provide the best separation and peak shape. As components elute from the column, they enter the mass spectrometer, which serves as the detector, providing both identification (from the mass spectrum) and quantification (from the peak area). The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a given set of conditions and is used for identification. researchgate.net

Chiral Chromatography

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their therapeutic efficacy and safety profile. For chiral compounds such as this compound, which possesses a stereogenic center at the 4-position of the piperidine (B6355638) ring, the ability to separate and quantify the individual enantiomers is of paramount importance in research and quality control. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs), represents the gold standard for achieving this enantioselective separation.

While specific research detailing the chiral resolution of this compound is not extensively documented in publicly available literature, established methodologies for the separation of analogous piperidine derivatives provide a robust framework for developing a suitable analytical method. The most successful approaches for the chiral separation of piperidine-containing compounds typically involve the use of polysaccharide-based chiral stationary phases.

These CSPs, often derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a broad range of enantioselectivity for diverse chemical structures. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for each enantiomer, enabling their separation.

For a compound like this compound, a screening of various polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) selectors, would be a logical starting point for method development. Both normal-phase HPLC and SFC are powerful techniques for this purpose. SFC, in particular, is often favored for its high efficiency, reduced analysis times, and lower consumption of organic solvents.

In a typical SFC method, supercritical carbon dioxide is used as the main mobile phase, often with a polar organic modifier like methanol or ethanol (B145695) to enhance analyte solubility and improve chromatographic selectivity. The addition of a basic additive, such as diethylamine, is common when analyzing basic compounds like piperidine derivatives to improve peak shape and prevent interactions with residual silanol (B1196071) groups on the stationary phase.

Below is a hypothetical data table illustrating the type of results that might be expected from the chiral SFC separation of this compound, based on typical parameters used for similar compounds.

Interactive Data Table: Hypothetical Chiral SFC Separation of this compound Enantiomers

| Parameter | Value |

| Chromatographic System | Supercritical Fluid Chromatography (SFC) |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak IC) |

| Column Dimensions | 4.6 x 150 mm, 3 µm |

| Mobile Phase | CO2 / Methanol with 0.1% Diethylamine (gradient or isocratic) |

| Flow Rate | 2.5 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40°C |

| Detection | UV at 220 nm or Mass Spectrometry (MS) |

| Injection Volume | 5 µL |

| Hypothetical Retention Time (Enantiomer 1) | 4.8 min |

| Hypothetical Retention Time (Enantiomer 2) | 5.9 min |

| Hypothetical Resolution (Rs) | > 2.0 |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual chromatographic performance would require experimental verification.

In addition to direct chiral separation on a CSP, an alternative approach involves the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase, such as a C18 column. This indirect method can be particularly useful if the parent compound lacks a suitable chromophore for UV detection. However, direct chiral chromatography on a CSP is generally preferred due to its simplicity and avoidance of potential complications associated with the derivatization reaction, such as kinetic resolution or racemization.

The development of a validated chiral chromatographic method is a critical step in the advanced analytical characterization of this compound, enabling the determination of enantiomeric purity and the study of the stereoselective properties of the compound in a research setting.

Mechanistic Elucidation Studies of 2 4 Dimethylaminomethyl Piperidin 1 Yl Ethanol

Identification of Molecular Targets

No studies have been published that identify or characterize the specific molecular targets of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol. Research into its binding affinities, receptor interactions, or enzyme inhibition is not publicly available.

Cellular Uptake and Intracellular Distribution Studies

There are no available data from studies investigating the cellular uptake mechanisms or the intracellular distribution of this compound. Information on how this compound enters cells and where it localizes within subcellular compartments has not been documented.

Metabolic Stability and Metabolite Identification in Pre-clinical Models (excluding human data)

No preclinical studies on the metabolic stability of this compound in animal models have been published. There are no reports identifying the metabolites formed from this compound in in vitro or in vivo preclinical systems.

Transcriptomic and Proteomic Analysis in Response to Compound Treatment

Searches for transcriptomic or proteomic analyses to determine changes in gene or protein expression following treatment with this compound have not yielded any results. The global cellular responses to this compound at the molecular level remain uninvestigated in the public record.

Compound Names Mentioned

Future Research Directions and Translational Perspectives for 2 4 Dimethylaminomethyl Piperidin 1 Yl Ethanol

Exploration of Novel Therapeutic Areas

The structural backbone of 2-(4-Dimethylaminomethyl-piperidin-1-yl)-ethanol, the piperidine (B6355638) heterocycle, is a cornerstone in medicinal chemistry, found in a wide array of FDA-approved drugs. arizona.eduacs.org This prevalence suggests that the compound could be a candidate for investigation in numerous therapeutic areas where piperidine derivatives have already shown promise. Future research should systematically screen the compound for activity in areas beyond its initial discovery context.

Potential avenues for exploration include:

Central Nervous System (CNS) Disorders: Piperidine derivatives have been developed as CNS modulators, antipsychotics, and agents for treating conditions like Parkinson's disease, anxiety, and depression. arizona.edugoogle.com Specifically, their role as Monoamine Oxidase (MAO) inhibitors is an area of active research for treating neurological disorders. acs.org

Oncology: The piperidine scaffold is integral to several anticancer agents. arizona.edu Research could explore the cytostatic or cytotoxic potential of this compound against various cancer cell lines.

Inflammatory Diseases: Novel piperidine-containing compounds have been identified as inhibitors of the NLRP3 inflammasome, a key component in the inflammatory response, suggesting a potential role in treating inflammatory conditions. nih.gov

Metabolic Disorders: Certain piperidine alkaloids and their derivatives have demonstrated antidiabetic effects, presenting an opportunity to investigate this compound for similar activities, possibly as an adjunct to existing therapies. mdpi.com

Cardiovascular Conditions: Related piperazine-ethanol structures have been evaluated for their cardiotonic and vasodilatory effects, indicating a potential, though yet unexplored, application in cardiovascular medicine. nih.gov

Table 1: Potential Therapeutic Areas for this compound Based on Piperidine Scaffold Activity

| Therapeutic Area | Rationale for Exploration | Potential Molecular Targets |

| Neurological Disorders | Piperidine is a key scaffold for CNS-acting drugs. arizona.edugoogle.com | Monoamine Oxidase (MAO), Dopamine Receptors, Sigma Receptors. acs.orgmdpi.com |

| Oncology | Numerous anticancer drugs incorporate the piperidine motif. arizona.edu | Kinases, Cell Cycle Proteins. nih.gov |

| Inflammatory Conditions | Related scaffolds inhibit key inflammatory pathways. nih.gov | NLRP3 Inflammasome. nih.gov |

| Diabetes | Piperidine-containing natural products show antidiabetic properties. mdpi.com | Dipeptidyl peptidase-4 (DPP-4), α-glucosidase. mdpi.com |

| Cardiovascular Disease | Similar structures exhibit vasodilatory and inotropic effects. nih.gov | Ion Channels, Cardiac Receptors. nih.gov |

Development of Prodrug Strategies

To overcome potential pharmacokinetic challenges such as poor solubility or limited bioavailability, the development of prodrugs of this compound represents a promising future direction. A prodrug is a chemically modified version of an active compound that becomes active after metabolic processing in the body. mdpi.com The presence of a primary alcohol (ethanol group) in the molecule's structure provides an ideal attachment point for promoieties.

Key prodrug strategies could include:

Ester Prodrugs: The ethanol (B145695) group can be esterified with various acids to increase lipophilicity and enhance membrane permeation. For instance, piperazinylalkyl ester prodrugs have been shown to improve skin penetration by as much as 10-fold compared to the parent drug. mdpi.com

Phosphate (B84403) Prodrugs: Converting the alcohol to a phosphate ester can significantly increase aqueous solubility, which is a strategy to improve the oral bioavailability of poorly water-soluble drugs. google.com This approach is particularly useful for developing formulations for intravenous administration.

Carbonate Prodrugs: Attaching methoxypolyethylene glycol (MPEG) via a carbonate linkage can modify both aqueous and lipid solubility, offering a versatile method to fine-tune the compound's pharmacokinetic profile. mdpi.com

Long-Acting Injectables: Derivatization with a long-chain fatty acid, such as lauric acid, can create a prodrug suitable for formulation as a long-acting injectable. This strategy, used for antipsychotics like Aripiprazole Lauroxyl, allows for slow release of the active drug over weeks, improving patient compliance. nih.gov

Table 2: Potential Prodrug Strategies for this compound

| Prodrug Strategy | Target Functional Group | Desired Outcome | Example Application |

| Esterification | Hydroxyl (-OH) | Increased lipophilicity, enhanced membrane absorption. mdpi.com | Topical or transdermal delivery. mdpi.com |

| Phosphorylation | Hydroxyl (-OH) | Increased aqueous solubility, improved oral bioavailability. google.com | Oral or intravenous formulations. google.com |

| PEGylation (via carbonate) | Hydroxyl (-OH) | Modified solubility and pharmacokinetic profile. mdpi.com | Tunable drug delivery. mdpi.com |

| Fatty Acid Conjugation | Hydroxyl (-OH) | Creation of a depot for slow release. nih.gov | Long-acting injectable formulations. nih.gov |

Integration with Combination Therapies in Pre-clinical Settings

The future therapeutic utility of this compound may be significantly enhanced by its use in combination with other established drugs. Combination therapy is a cornerstone of modern medicine, particularly in oncology and the management of chronic diseases. Pre-clinical studies should be designed to identify synergistic or additive effects when this compound is co-administered with standard-of-care agents.

Potential pre-clinical combination studies include:

Oncology: If the compound shows anticancer activity, it could be tested alongside conventional chemotherapeutic agents or targeted therapies like CDK4/6 inhibitors (many of which contain a piperazine/piperidine ring). nih.gov One compound, Trilaciclib, is used specifically to reduce chemotherapy-induced side effects. nih.gov

Metabolic Disease: In a diabetic model, the compound could be combined with metformin (B114582). Studies have shown that piperine, a piperidine-containing alkaloid, significantly enhances the glucose-lowering effect of metformin in diabetic mice. mdpi.com

Pain Management: For neuropathic pain, a molecule with dual activity, such as agonism at both μ-opioid and σ1 receptors, could provide enhanced pain relief. mdpi.com If this compound shows activity at a relevant pain receptor, combining it with another analgesic acting on a different target could be beneficial.

Table 3: Illustrative Pre-clinical Models for Combination Therapy Research

| Therapeutic Area | Hypothetical Combination | Rationale | Primary Endpoint |

| Breast Cancer | Compound + Palbociclib (CDK4/6 Inhibitor) | Potential for synergistic inhibition of cell proliferation. nih.gov | Tumor growth inhibition in xenograft models. |

| Type 2 Diabetes | Compound + Metformin | Additive or synergistic improvement in glycemic control. mdpi.com | Blood glucose and HbA1c levels in diabetic mice. mdpi.com |

| Neuropathic Pain | Compound + Gabapentin | Targeting multiple pain pathways for enhanced analgesia. | Nociceptive threshold in animal models of neuropathy. |

Advanced Drug Delivery System Research

To optimize the therapeutic index of this compound, research into advanced drug delivery systems (DDS) is crucial. DDS can improve a drug's pharmacokinetics, enable controlled or sustained release, and facilitate targeted delivery to specific tissues, thereby increasing efficacy and reducing off-target effects. nih.govbohrium.com

Future research in this area could focus on:

Polymeric Films: For localized applications, such as antimicrobial treatments, incorporating the compound into polymeric films made from materials like sodium alginate and poly(vinyl alcohol) could allow for controlled, sustained release directly at the target site. nih.gov

Nanoformulations: If the compound has poor aqueous solubility, nanoformulation strategies can be employed. This includes lipid-based nanocarriers such as solid lipid nanoparticles (SLNs) or self-microemulsifying drug delivery systems (SMEDDS), which can enhance solubility and oral bioabsorption. bohrium.com

Liposomes and Ethosomes: For transdermal delivery, encapsulating the compound within liposomes or ethosomes can facilitate its transport across the skin's barrier, offering a non-invasive administration route. mdpi.com

Table 4: Comparison of Advanced Drug Delivery Systems for the Compound

| Delivery System | Primary Components | Potential Advantage | Suitable Route of Administration |

| Polymeric Films | Sodium Alginate, Poly(vinyl alcohol) | Controlled, localized release. nih.gov | Topical, Transdermal |

| Nanoparticles (e.g., SLNs) | Lipids, Surfactants | Enhanced solubility and oral bioavailability. bohrium.com | Oral |

| Liposomes | Phospholipids | Targeted delivery, reduced systemic toxicity. mdpi.com | Intravenous, Topical |

Interdisciplinary Collaborations in Chemical Biology Research

Maximizing the scientific and therapeutic potential of this compound will necessitate robust collaborations across multiple scientific disciplines. The complexity of modern drug discovery and development requires a convergence of expertise to navigate the journey from initial hit to clinical candidate.

Key interdisciplinary collaborations would involve:

Synthetic and Medicinal Chemists: To create libraries of analogues for structure-activity relationship (SAR) studies and to develop novel, efficient synthetic routes. Recent advances that combine biocatalytic oxidation with radical cross-coupling can dramatically simplify the synthesis of complex piperidines, reducing a 7-17 step process to just 2-5 steps. news-medical.net

Computational Chemists and Structural Biologists: To perform molecular docking and dynamics simulations to predict potential biological targets and elucidate the compound's binding mode. nih.gov This can guide the rational design of more potent and selective derivatives.

Pharmacologists and Cell Biologists: To conduct in vitro and in vivo studies to determine the compound's mechanism of action, efficacy, and pharmacokinetic profile.

Material Scientists and Pharmaceutical Engineers: To design and fabricate the advanced drug delivery systems discussed previously, ensuring they are stable, biocompatible, and provide the desired release kinetics.

Table 5: Roles of Different Disciplines in Advancing Compound Research

| Discipline | Key Contribution | Collaborative Output |

| Synthetic Chemistry | Design and synthesis of analogues and prodrugs. news-medical.net | Library of compounds for SAR studies. |

| Computational Biology | Target identification and binding mode prediction. nih.gov | Rational drug design strategies. |

| Pharmacology | In vitro and in vivo efficacy and mechanism studies. | Pre-clinical proof-of-concept data. |

| Materials Science | Development of novel drug delivery systems. nih.gov | Optimized drug formulations with enhanced properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.